molecular formula C7H11NO3 B3381507 2-(5-Oxopyrrolidin-2-yl)propanoic acid CAS No. 24454-63-5

2-(5-Oxopyrrolidin-2-yl)propanoic acid

Cat. No. B3381507
CAS RN: 24454-63-5
M. Wt: 157.17
InChI Key: JLIAUXQHFQGOGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Oxopyrrolidin-2-yl)propanoic acid, also known as proline-2-carboxylic acid (P2CPA), is an important organic compound. It is a white powder with a molecular weight of 143.14 . The compound is commonly used in different fields of research, such as pharmaceutical and biomedical research.


Synthesis Analysis

The synthesis of this compound involves the use of natural amino acid S-proline, the naturally derived S-pyroglutamic acid ((2S)-5-oxopyrrolidine-2-carboxylic acid), and their enantiomers . In both cases, the new derivatives possess a benzyl type substituent at the pyrrolidine nitrogen, while the carboxylic group at position 5 is coupled to the side .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C7H9NO5/c9-4-2-1-3 (8-4)5 (6 (10)11)7 (12)13/h3,5H,1-2H2, (H,8,9) (H,10,11) (H,12,13) . This indicates that the compound has a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists .


Physical And Chemical Properties Analysis

This compound is a white powder with a molecular weight of 143.14 . It has a melting point of 121-123 degrees Celsius . The compound is stored at room temperature .

Mechanism of Action

The mechanism of action of proline is complex and not fully understood. However, it is known to play a role in the synthesis of collagen, which is important for the structure and function of connective tissues. Proline is also involved in the regulation of gene expression and the metabolism of energy.
Biochemical and Physiological Effects:
Proline has several biochemical and physiological effects on the body. It is involved in the synthesis of collagen, which is important for the structure and function of connective tissues. Proline also plays a role in the immune system and the metabolism of energy. Additionally, proline has been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

Proline has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also non-toxic and has a low risk of side effects. However, there are also some limitations to using proline in lab experiments. It can be difficult to isolate and purify, and its effects can be difficult to measure accurately.

Future Directions

There are several future directions for research on proline. One area of research is the role of proline in the treatment of cancer. Proline has been shown to have anti-cancer properties, and further research is needed to determine its potential as a cancer treatment. Another area of research is the role of proline in the regulation of gene expression. Proline has been shown to affect the expression of certain genes, and further research is needed to determine its potential as a therapeutic target for certain diseases. Finally, research is needed to determine the optimal dosage and administration of proline for various applications.

Scientific Research Applications

Proline has been extensively studied for its role in various biological processes. It has been found to play a role in the formation of collagen, which is important for wound healing, bone health, and skin elasticity. Proline has also been shown to have antioxidant properties, which can protect cells from damage caused by free radicals. In addition, proline has been studied for its potential use in the treatment of certain diseases such as cancer, cardiovascular disease, and diabetes.

Safety and Hazards

The safety information for 2-(5-Oxopyrrolidin-2-yl)propanoic acid indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(5-oxopyrrolidin-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-4(7(10)11)5-2-3-6(9)8-5/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIAUXQHFQGOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Oxopyrrolidin-2-yl)propanoic acid
Reactant of Route 2
2-(5-Oxopyrrolidin-2-yl)propanoic acid
Reactant of Route 3
2-(5-Oxopyrrolidin-2-yl)propanoic acid
Reactant of Route 4
2-(5-Oxopyrrolidin-2-yl)propanoic acid
Reactant of Route 5
2-(5-Oxopyrrolidin-2-yl)propanoic acid
Reactant of Route 6
2-(5-Oxopyrrolidin-2-yl)propanoic acid

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